1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and a nitro group. The molecular formula of this compound is C10H11N1O4, and it has a molecular weight of approximately 211.20 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Research indicates that 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone exhibits various biological activities, including:
The synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone can be achieved through several methods:
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone has several potential applications:
Interaction studies involving 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone focus on its biochemical interactions:
Several compounds share structural similarities with 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,4-Dimethoxyphenylacetone | Similar methoxy substitution | Lacks the nitro group; primarily used as a ketone. |
2-Methyl-3-nitrobenzoic acid | Contains a nitro group but lacks methoxy groups | More acidic properties due to carboxylic acid. |
4-Nitrophenol | Contains a nitro group without additional substitutions | Known for its use in dye production and as a reagent. |
3-Methoxy-4-nitroaniline | Contains both methoxy and nitro groups | Exhibits different biological activities due to amino substitution. |
The uniqueness of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone lies in its specific combination of functional groups (methoxy and nitro), which may confer distinct biological activities not present in the similar compounds listed above. This makes it a subject of interest for further research in medicinal chemistry and related fields.